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Compound of Interest

Compound Name: 6-Chloro-2-iodopyridin-3-ol

Cat. No.: B060944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 6-Chloro-2-iodopyridin-3-ol. Due to the limited availability of public domain
experimental spectra for this specific molecule, this document presents predicted data based
on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS). This guide also outlines detailed, generalized
experimental protocols for acquiring such data, intended to serve as a practical reference for
researchers in the field of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 6-Chloro-2-iodopyridin-3-
ol. These predictions are derived from the analysis of its chemical structure and comparison
with spectral data of analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, DMSO-ds)
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Chemical Shift L Coupling Number of .
(5, ppm) Multiplicity Constant (J, T Assighment
Hz)

~10.5 Singlet, Broad - 1H -OH
~7.5 Doublet ~2.0 1H H-4
~7.2 Doublet ~2.0 1H H-5

Table 2: Predicted 3C NMR Spectroscopic Data (125 MHz, DMSO-ds)
Chemical Shift (6, ppm) Assignment
~155 C-3
~145 C-6
~130 C-5
~120 C-4
~100 C-2

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm~?) Intensity Assignment
3400 - 3200 Broad O-H stretch
~3100 Medium Aromatic C-H stretch
~1600 Medium C=C aromatic ring stretch
~1450 Medium C=C aromatic ring stretch
~1200 Strong C-O stretch
~1100 Medium C-Cl stretch
~650 Medium C-I stretch
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Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization - EI)

m/z Ratio Relative Intensity (%) Assignment

[M]* (Molecular ion, showing

2951251 High isotopic pattern for Cl)
128/130 Medium [M-1*+

99 Medium [M-1-CII*

73 High [CaH30]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These methodologies are standard procedures for the analysis of small
organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To determine the chemical structure and connectivity of atoms in 6-Chloro-2-
iodopyridin-3-ol.

Instrumentation: A 500 MHz NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-2-iodopyridin-3-ol in 0.5-
0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

[e]

[e]

Place the NMR tube in the spectrometer.

o

Tune and shim the instrument to optimize the magnetic field homogeneity.
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o Acquire a *H NMR spectrum using a standard pulse sequence.

o Acquire a 3C NMR spectrum using a proton-decoupled pulse sequence.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the resulting spectra.

o Reference the spectra to the residual solvent peak of DMSO-des (& 2.50 ppm for *H and &
39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-Chloro-2-iodopyridin-3-ol.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it
into a transparent pellet using a hydraulic press.

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:

o Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the
FTIR spectrometer.
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o Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

o Acquire the sample spectrum over a range of 4000 to 400 cm~1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Analyze the positions, shapes, and intensities of the absorption bands to identify the
characteristic vibrations of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-Chloro-2-
iodopyridin-3-ol.

Instrumentation: A mass spectrometer with an electron ionization (El) source.
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source of the mass
spectrometer, typically via a direct insertion probe for solid samples or after separation by
gas chromatography for volatile samples.

 lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

e Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

» Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative
ion abundance versus m/z ratio.

e Data Analysis:

o Identify the molecular ion peak ([M]*) to determine the molecular weight of the compound.
Observe the isotopic pattern of the molecular ion to confirm the presence of chlorine.
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o Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 6-Chloro-2-iodopyridin-3-ol.

Workflow for Spectroscopic Analysis of 6-Chloro-2-iodopyridin-3-ol
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-iodopyridin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060944+#spectroscopic-data-for-6-chloro-2-
iodopyridin-3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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